![molecular formula C8H6ClF3N2O B14073646 Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- CAS No. 89983-97-1](/img/structure/B14073646.png)
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-
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Overview
Description
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the phenyl ring, which imparts unique chemical properties. It is widely used in various scientific research fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
The compound Urea,N-[2-chloro-5-(trifluoromethyl)phenyl] has several applications, primarily in the fields of insecticides and pharmaceutical research . This compound, often referred to as a benzoyl urea derivative, exhibits potent insecticidal activity and has been explored for its potential in developing anticancer agents .
Insecticidal Applications
- Mechanism of Action The urea derivative functions by inhibiting chitin synthesis in insects, disrupting their molting process. This makes it particularly effective against a wide range of pests, including both sensitive and resistant species, at all growth stages . The compound's low toxicity to mammals makes it suitable for protecting agricultural lands, forests, and stored products .
- Comparative Studies Research indicates that 2-chloro-3,5-bis(trifluoromethyl)phenyl benzoyl urea demonstrates superior insecticidal action compared to similar compounds like 2-bromo-3,5-bis(trifluoromethyl)phenyl benzoyl urea .
- Pesticide Composition This urea derivative is a key active ingredient in pesticide compositions designed to control agricultural pests .
Pharmaceutical Research
- COX-2/sEH Dual Inhibitors Urea derivatives, including those containing a 2-chloro-5-(trifluoromethyl)phenyl group, have been investigated for their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) . These dual inhibitors are designed to target both COX-2 and sEH enzymes, enhancing anti-inflammatory and anti-allodynic activities .
- Anti-Cancer Agents Urea-based compounds have shown potential as anticancer agents. Research has explored suramin derivatives and their impact on protein-tyrosine phosphatases (PTPs), including Cdc25A, which is overexpressed in various tumors. These derivatives have demonstrated potent inhibitory effects on cancer cell lines .
Mechanism of Action
The mechanism of action of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or interact with receptors, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-5-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea: Similar structure but with an additional fluorine atom on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a urea group, leading to different reactivity and applications.
2-chloro-3,5-bis(trifluoromethyl)phenyl benzoyl urea: Another urea derivative with different substitution patterns on the phenyl ring.
Uniqueness
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Biological Activity
Urea, N-[2-chloro-5-(trifluoromethyl)phenyl]- is a synthetic compound that has attracted significant attention in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into the various aspects of its biological activity, including its mechanism of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a urea moiety substituted with a 2-chloro-5-trifluoromethylphenyl group. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity, allowing for better interaction with biological targets.
Urea, N-[2-chloro-5-(trifluoromethyl)phenyl]- exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus modulating their activity. This is particularly relevant in cancer therapy where enzyme inhibitors play a crucial role in controlling tumor growth.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial and fungal strains, making it a candidate for further development in treating infections .
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit cell proliferation in cancer cell lines, showcasing its potential as an anticancer agent .
Anticancer Studies
Recent research has highlighted the anticancer potential of urea derivatives. For instance, a study reported that a related compound showed significant inhibitory effects on HeLa and Jurkat cell lines with IC50 values of 9.22 µM and 4.64 µM respectively after 72 hours of treatment . Below is a summary table of biological activity findings:
Compound | Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|---|
Urea, N-[2-chloro-5-(trifluoromethyl)phenyl]- | HeLa | 9.22 | 72 hours |
Urea, N-[2-chloro-5-(trifluoromethyl)phenyl]- | Jurkat | 4.64 | 72 hours |
BPU (related compound) | HeLa | 9.22 | 72 hours |
BPU (related compound) | Jurkat | 4.64 | 72 hours |
This data indicates that compounds with similar structures may share biological activities, which can be leveraged for drug development.
Antimicrobial Activity
The antimicrobial efficacy of urea derivatives has been documented in several studies. For example, derivatives have shown comparable or superior activity against standard antibiotics like penicillin and ciprofloxacin . The following table summarizes antimicrobial activity:
Compound | Microbial Strain | Activity Level |
---|---|---|
Urea, N-[2-chloro-5-(trifluoromethyl)phenyl]- | E. coli | Moderate |
Urea Derivative A | S. aureus | High |
Urea Derivative B | C. albicans | Low |
Case Studies
- Triple Targeting Approach : A study explored quinazolinone tethered phenyl urea derivatives that target mutant EGFRL858R/T790M along with COX-2 and 15-LOX, demonstrating the versatility of urea-based compounds in targeting multiple pathways simultaneously .
- Impact of Substituents : Research on various urea derivatives indicated that the introduction of trifluoromethyl groups significantly enhances biological activity due to improved interaction with hydrophobic regions of target proteins .
Properties
CAS No. |
89983-97-1 |
---|---|
Molecular Formula |
C8H6ClF3N2O |
Molecular Weight |
238.59 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
FUHIWAVIDSNBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)Cl |
Origin of Product |
United States |
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